molecular formula C9H10Sn B14484164 Triethynyl(propan-2-yl)stannane CAS No. 65886-45-5

Triethynyl(propan-2-yl)stannane

Cat. No.: B14484164
CAS No.: 65886-45-5
M. Wt: 236.89 g/mol
InChI Key: XBUWANOIIHCDME-UHFFFAOYSA-N
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Description

Triethynyl(propan-2-yl)stannane is a specialized organotin reagent that serves as a critical building block in advanced synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its structure, featuring both ethynyl and isopropyl groups attached to a tin center, makes it a versatile precursor for introducing alkyne functionalities into complex molecular architectures. Researchers primarily value this compound for its potential use in Stille-type cross-coupling reactions, a powerful method for forming carbon-carbon bonds between stannanes and organic electrophiles in the presence of a palladium catalyst . This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and functional organic materials. The mechanism of action involves a catalytic cycle where the palladium catalyst first undergoes oxidative addition with an organic halide (e.g., an aryl or vinyl bromide). The triorganostannane then transmetalates with the resulting palladium complex, transferring its organic group (in this case, an ethynyl group) to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . Beyond cross-coupling, organotin alkynes like this compound may also find application in the synthesis of metal-organic frameworks (MOFs) and other tailored materials, similar to the use of ethynyl-containing silanes in creating extended molecular structures . This compound is intended for use by qualified chemical professionals in a controlled laboratory setting. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

65886-45-5

Molecular Formula

C9H10Sn

Molecular Weight

236.89 g/mol

IUPAC Name

triethynyl(propan-2-yl)stannane

InChI

InChI=1S/C3H7.3C2H.Sn/c1-3-2;3*1-2;/h3H,1-2H3;3*1H;

InChI Key

XBUWANOIIHCDME-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Sn](C#C)(C#C)C#C

Origin of Product

United States

Synthetic Methodologies for Triethynyl Propan 2 Yl Stannane

Strategies for Precursor Synthesis

The successful synthesis of the target compound is contingent on the availability of high-purity precursors, namely the organotin halide and the acetylenic building blocks.

The primary precursor required is an isopropyltin halide, typically isopropyltin trichloride (B1173362). The synthesis of such compounds can be achieved through several established organometallic reactions. A common and effective method is the redistribution reaction, also known as the Kocheshkov comproportionation. wikipedia.org This reaction involves mixing a tetraorganotin compound with a tin tetrahalide in a specific stoichiometric ratio to obtain the desired organotin halide. For instance, tetraisopropylstannane can be reacted with tin(IV) chloride to yield isopropyltin trichloride.

Another classic route involves the direct reaction of a Grignard reagent with an excess of a tin halide, like tin tetrachloride. wikipedia.org By controlling the stoichiometry, it is possible to favor the formation of the mono-alkylated product.

Method Reactants Product Typical Conditions
Kocheshkov Comproportionation 1. Tetraisopropylstannane 2. Tin(IV) chlorideIsopropyltin trichlorideHeating the reactants together, often without a solvent.
Grignard Reaction 1. Isopropylmagnesium halide 2. Tin(IV) chloride (excess)Isopropyltin trichlorideEthereal solvent (e.g., THF, diethyl ether) at controlled temperatures.

These methods provide the essential isopropyltin halide core, which is then subjected to alkynylation to form the final product.

The ethynyl (B1212043) groups in triethynyl(propan-2-yl)stannane are derived from terminal alkynes, with acetylene (B1199291) being the simplest building block. The propargyl group is a versatile moiety that serves as a key component in creating more complex acetylenic structures. researchgate.netmdpi.comnih.gov For the synthesis of the target stannane (B1208499), the acetylenic unit is typically introduced via an organometallic derivative of acetylene.

These reactive acetylenic building blocks are prepared by the deprotonation of a terminal alkyne. thieme-connect.de The high acidity of the sp-hybridized C-H bond in terminal alkynes allows for facile reaction with strong bases like organolithium reagents or Grignard reagents to form metal acetylides. mdpi.comresearchgate.net For example, bubbling acetylene gas through a solution of ethylmagnesium bromide in THF generates ethynylmagnesium bromide, a common Grignard reagent used for alkynylation. thieme-connect.de

Formation of this compound

With the isopropyltin halide precursor and the acetylenic building block in hand, the final step is the formation of the three tin-alkynyl bonds. This is typically accomplished through nucleophilic substitution at the tin center.

A convenient and widely used method for forming alkynylstannanes is the reaction of an organotin halide with an alkynyl Grignard reagent. thieme-connect.de To synthesize this compound, isopropyltin trichloride would be treated with three equivalents of an ethynylmagnesium halide, such as ethynylmagnesium bromide.

The reaction proceeds as a nucleophilic substitution where the acetylide anion displaces the chloride ligands on the tin atom. This method is advantageous due to the ready availability of Grignard reagents, which are prepared by the deprotonation of a terminal alkyne with an alkylmagnesium halide. thieme-connect.de

Organotin Precursor Grignard Reagent Stoichiometry (Precursor:Reagent) Solvent
Isopropyltin trichlorideEthynylmagnesium bromide1 : 3Tetrahydrofuran (B95107) (THF)

An alternative to Grignard reagents involves the use of organolithium reagents. This approach consists of two main steps: the deprotonation of a terminal alkyne with an alkyllithium base (e.g., n-butyllithium) to form a lithium acetylide, followed by quenching this acetylide with the organotin halide precursor. thieme-connect.de

This method is highly effective for preparing alkynylstannanes. thieme-connect.de The reaction of isopropyltin trichloride with three equivalents of lithium acetylide would yield the desired this compound. The lithium acetylide is generated in situ by reacting acetylene with a strong organolithium base at low temperatures.

Reaction Scheme:

Lithiation: HC≡CH + C₄H₉Li → HC≡CLi + C₄H₁₀

Transmetalation: (CH₃)₂CHSnCl₃ + 3 HC≡CLi → (CH₃)₂CHSn(C≡CH)₃ + 3 LiCl

The direct reaction of terminal alkynes with tin(IV) chloride is a potential route, but it typically leads to the formation of symmetrical tetraalkynylstannanes rather than mixed alkyl-alkynyl compounds. For example, reacting acetylene directly with SnCl₄ would preferentially form tetraethynylstannane.

However, more neutral and selective methods exist for the direct stannylation of terminal alkynes. These approaches avoid the use of strongly basic and nucleophilic anions. thieme-connect.de For instance, reacting a terminal alkyne with a trialkyltin amide or oxide can form an alkynylstannane under neutral conditions, releasing an amine or water as a byproduct. thieme-connect.de While this method is generally applied to create trialkyl(alkynyl)stannanes, a conceptually similar approach could be adapted for an isopropyltin precursor bearing suitable leaving groups.

Exploration of Alternative Coupling and Functionalization Methods

Beyond the conventional Grignard approach, several alternative coupling and functionalization methods could be explored for the synthesis of this compound and its derivatives. These methods may offer advantages in terms of efficiency, substrate scope, or milder reaction conditions.

One promising alternative is the use of organolithium reagents, which are often more reactive than their Grignard counterparts. The reaction of isopropyltin trichloride with three equivalents of ethynyllithium could provide an alternative route to the desired product.

Furthermore, modern cross-coupling reactions could be adapted for the final ethynylation step. For instance, a palladium-catalyzed Sonogashira-type coupling of a triorganotin halide with a terminal alkyne is a well-established method for forming carbon-carbon bonds. While typically used to couple an organic halide with an alkynylstannane, variations of this methodology could potentially be employed.

Dehydrogenative stannylation represents another advanced approach. This method involves the direct C(sp)-H bond stannylation of a terminal alkyne with a hydrostannane, catalyzed by a transition metal complex. organic-chemistry.org In a hypothetical scenario, a precursor like diethynyl(propan-2-yl)stannane hydride could react with acetylene or a protected acetylene derivative to introduce the third ethynyl group.

Functionalization of the ethynyl moieties on a pre-formed this compound core also opens up possibilities for creating a diverse range of derivatives. The terminal protons of the ethynyl groups are acidic and can be deprotonated with a strong base to generate a nucleophilic acetylide. This can then be reacted with various electrophiles to introduce different functional groups.

Coupling/Functionalization MethodPotential ReactantsCatalyst/ConditionsPotential Advantages
Organolithium ReactionIsopropyltin trichloride, EthynyllithiumAnhydrous THF, inert atmosphereHigher reactivity of organolithium reagent
Palladium-Catalyzed CouplingDiethynyl(propan-2-yl)tin chloride, Terminal alkynePalladium catalyst (e.g., Pd(PPh₃)₄), Copper co-catalystMild reaction conditions, broad substrate scope
Dehydrogenative StannylationDiethynyl(propan-2-yl)stannane hydride, AcetyleneTransition metal catalyst (e.g., Rhodium or Iridium complex)Atom-economical, direct C-H functionalization
Post-synthetic FunctionalizationThis compound, Strong base (e.g., n-BuLi), Electrophile (e.g., alkyl halide, carbonyl compound)Anhydrous THF, low temperatureAllows for late-stage diversification of the molecule

Advanced Purification and Isolation Techniques for Organotin Compounds

The purification of organotin compounds, including this compound, is often challenging due to their potential toxicity and the presence of residual tin-containing byproducts. sdlookchem.com Standard purification techniques like distillation may not always be suitable, especially for less volatile or thermally sensitive compounds. Therefore, advanced purification and isolation methods are often necessary to obtain the compound in high purity.

Given that organometallic compounds can be sensitive to air and moisture, purification and isolation are frequently performed under an inert atmosphere using a Schlenk line or in a glovebox. wdfiles.comcolostate.edu

One of the most effective methods for removing organotin impurities is column chromatography on silica (B1680970) gel that has been treated with a reagent capable of selectively binding the tin byproducts. A common and effective technique involves using silica gel mixed with finely ground potassium fluoride (B91410) (KF) or potassium carbonate (K₂CO₃). sdlookchem.com The fluoride or carbonate ions have a high affinity for tin and can effectively sequester tin-containing impurities, allowing for the elution of the desired organotin product. sdlookchem.com This method can reduce organotin impurity levels to the parts-per-million (ppm) range. sdlookchem.com

Another approach involves washing the crude product mixture with an aqueous solution of potassium fluoride. rochester.edu This can precipitate insoluble tin fluorides, which can then be removed by filtration. rochester.edu

For air-sensitive compounds, specialized chromatographic techniques can be employed. This involves packing the column and running the chromatography under an inert atmosphere, using degassed solvents. The fractions are collected in Schlenk flasks to maintain the inert environment.

Recrystallization from an appropriate solvent system under inert conditions is also a powerful technique for obtaining highly pure crystalline material, provided the compound is a solid.

The final isolation of the purified product often involves the removal of the solvent under reduced pressure, using a cold trap to capture the volatile solvent. chemistryviews.org For highly air-sensitive compounds, the product would be stored in a sealed ampoule under an inert atmosphere or in a glovebox. wdfiles.com

Purification TechniquePrincipleKey ConsiderationsTypical Application
Column Chromatography on KF/Silica or K₂CO₃/SilicaSelective adsorption of tin impurities by fluoride or carbonate ions. sdlookchem.comThe ratio of KF or K₂CO₃ to silica gel needs to be optimized.Removal of a wide range of organotin byproducts.
Aqueous KF WashPrecipitation of insoluble tin fluorides. rochester.eduThe product must be stable to aqueous conditions.Removal of tin halide and oxide impurities.
Inert Atmosphere ChromatographyPrevents decomposition of air- and moisture-sensitive compounds. Requires specialized glassware (Schlenk apparatus) and techniques.Purification of reactive organometallic compounds.
Inert Atmosphere RecrystallizationPurification based on differential solubility at varying temperatures.Choice of an appropriate solvent is crucial.Isolation of pure, crystalline solid products.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local chemical environments of the various nuclei within the Triethynyl(propan-2-yl)stannane molecule. By analyzing the spectra of ¹H, ¹³C, and ¹¹⁹Sn, a detailed picture of its structure can be assembled.

¹H NMR Spectroscopic Analysis of Alkynyl and Alkyl Protons

In the ¹H NMR spectrum, the protons of the isopropyl group and the terminal ethynyl (B1212043) protons exhibit distinct chemical shifts. The methine proton of the isopropyl group is expected to appear as a septet, due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet. The chemical shift of this methine proton is influenced by the electropositive tin atom. The terminal acetylenic protons of the three ethynyl groups are also readily identifiable, typically appearing in a specific region of the spectrum. organicchemistrydata.org The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the 1:6:3 ratio for the methine, methyl, and acetylenic protons, respectively. docbrown.info

¹³C NMR Spectroscopic Analysis of sp- and sp³-Hybridized Carbon Atoms

The ¹³C NMR spectrum provides further structural confirmation by distinguishing between the sp- and sp³-hybridized carbon atoms. oregonstate.edulibretexts.org The isopropyl group will show two distinct signals corresponding to the methine carbon and the two equivalent methyl carbons. docbrown.info The chemical shift of the methine carbon is shifted downfield due to its proximity to the tin atom. The three equivalent ethynyl groups will each give rise to two signals for the sp-hybridized carbons. The carbon directly bonded to the tin atom (α-carbon) will have a different chemical shift compared to the terminal β-carbon. oregonstate.edu The electronegativity of the tin atom influences the shielding of these carbon nuclei. libretexts.orgyoutube.com

Carbon EnvironmentTypical Chemical Shift (ppm)
Isopropyl -CH25 - 35
Isopropyl -CH₃16 - 25
Alkyne C≡C-Sn70 - 110
Alkyne C≡C-H70 - 110

¹¹⁹Sn NMR Spectroscopic Investigations of the Tin Center

As tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity, ¹¹⁹Sn NMR spectroscopy provides direct insight into the electronic environment of the central tin atom. northwestern.eduhuji.ac.il The chemical shift of the tin nucleus in this compound is highly sensitive to the nature of the substituents. The presence of three electron-withdrawing ethynyl groups and one electron-donating isopropyl group will result in a characteristic chemical shift value. This value can be compared to those of other organotin compounds to understand the electronic effects of the alkynyl and alkyl ligands on the tin center. researchgate.netrsc.orgrsc.org The coupling between ¹¹⁹Sn and the directly attached ¹³C and ¹H nuclei can also be observed, providing valuable information about the bonding within the molecule. huji.ac.il

Correlative and Multi-dimensional NMR Techniques for Structural Assignment

To unambiguously assign all the ¹H and ¹³C signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are invaluable. bitesizebio.comnih.govnih.gov Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate the signals of directly bonded ¹H and ¹³C nuclei. This would definitively link the isopropyl methine proton to its corresponding carbon and the acetylenic protons to their respective carbons. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal longer-range couplings, for instance, between the isopropyl protons and the ethynyl carbons, or between the acetylenic protons and the isopropyl carbons, through the tin atom. These correlations provide a complete and robust structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers complementary information about the functional groups present in this compound, particularly the characteristic vibrations of the carbon-carbon triple bonds.

Identification and Analysis of Characteristic C≡C Stretching Frequencies

The most prominent feature in the vibrational spectrum of this compound is the stretching vibration of the carbon-carbon triple bond (C≡C). In the infrared spectrum, terminal alkynes typically show a weak to medium intensity band in the region of 2140-2050 cm⁻¹. amazonaws.commsu.eduorgchemboulder.com The corresponding Raman spectrum often shows a strong signal for the C≡C stretch, especially for terminal alkynes which appear around 2100 cm⁻¹. researchgate.netacs.orgnih.govchemrxiv.org The exact frequency of this vibration is sensitive to the substituent attached to the alkyne. In this case, the tin atom's influence on the electron density of the C≡C bond will affect the force constant and thus the stretching frequency. nih.gov The presence of a strong Raman signal and a corresponding IR band in this region serves as a definitive indicator of the ethynyl groups within the molecule. nih.gov

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C≡C Stretch2140 - 2050Weak - MediumStrong
≡C-H Stretch3310 - 3200Sharp, Characteristic
C-H Stretch (sp³)3000 - 2840Strong

Assessment of Sn-C Bond Vibrations

The vibrational spectrum of this compound is expected to exhibit characteristic stretching frequencies for the tin-carbon bonds. The assessment of these vibrations via techniques like Infrared (IR) and Raman spectroscopy would provide valuable insights into the molecular structure. The key vibrations to consider are the Sn-C(alkynyl) and Sn-C(isopropyl) stretches.

Based on theoretical studies of similar molecules, such as Triethynyl(methyl)stannane, the vibrational modes can be assigned to specific molecular motions. nih.gov For this compound, we would anticipate distinct vibrational frequencies for the stretching of the tin-ethynyl bond (ν(Sn-C≡CH)) and the tin-isopropyl bond (ν(Sn-CH(CH₃)₂)).

In a theoretical study on Triethynylmethylstannane, the Sn-C stretch was one of the nine types of motion predicted by a group theoretical analysis. nih.gov The calculated vibrational frequencies for this analogous compound can serve as a reference point for what to expect for the isopropyl derivative.

Table 1: Predicted Vibrational Motion Types for a Triethynyl(alkyl)stannane

Vibrational Motion Type
Sn-C stretch
C≡C stretch
C-H stretch
C≡C-H bend
Sn-C≡C bend
C-Sn-C bend
H-C-H bend
CH₃ wag
CH₃ twist

Data derived from a theoretical study on Triethynylmethylstannane. nih.gov

The specific frequencies for this compound would be influenced by the mass and electronic properties of the isopropyl group compared to the methyl group. Generally, Sn-C stretching vibrations in organotin compounds are found in the far-infrared region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) would confirm the molecular weight.

The fragmentation pattern of organotin compounds is often characterized by the cleavage of the organic substituents from the tin atom. orientjchem.org For this compound, the primary fragmentation pathways are expected to involve the loss of the isopropyl group or the ethynyl groups.

Common fragmentation patterns for compounds containing heteroatoms often involve specific and predictable cleavage processes. mcmaster.ca The fragmentation of alkyl halides, for instance, can proceed through both heterolytic and homolytic cleavage. youtube.com In the case of this compound, the following fragmentation steps can be anticipated:

Loss of the isopropyl group: [M - CH(CH₃)₂]⁺

Loss of an ethynyl group: [M - C₂H]⁺

Sequential loss of ethynyl groups.

Cleavage of the C-C bond within the isopropyl group.

The relative abundance of the resulting fragment ions would provide information about the stability of the different cationic species formed. The presence of tin's characteristic isotopic pattern would aid in the identification of tin-containing fragments in the mass spectrum.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Should single crystals of this compound be obtained, X-ray diffraction would provide definitive information about its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. nih.gov

The tin atom in this compound is expected to adopt a tetrahedral coordination geometry, with the three ethynyl groups and one isopropyl group bonded to the central tin atom. X-ray crystallography would allow for the precise measurement of the C-Sn-C bond angles and the Sn-C bond lengths.

In many organotin compounds, the central tin atom can exhibit geometries ranging from tetrahedral to trigonal bipyramidal or even octahedral, often influenced by intermolecular interactions. orientjchem.org For a simple tetraorganostannane like this compound without strong intramolecular coordinating groups, a distorted tetrahedral geometry is the most probable arrangement.

Table 2: Expected Bond Parameters for this compound

ParameterExpected Value Range
Sn-C(isopropyl) Bond Length~2.15 - 2.20 Å
Sn-C(ethynyl) Bond Length~2.05 - 2.15 Å
C(isopropyl)-Sn-C(ethynyl) Angle~109.5° (distorted)
C(ethynyl)-Sn-C(ethynyl) Angle~109.5° (distorted)

These are generalized expected values based on known organotin structures.

The way molecules of this compound pack in the solid state is determined by a variety of intermolecular forces. researchgate.net While strong hydrogen bonds are absent, weaker interactions are expected to play a significant role in the crystal lattice. These can include:

Van der Waals forces: These ubiquitous forces will be present between all molecules.

The study of intermolecular interactions is crucial for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. mdpi.com The analysis of the crystal packing of this compound would reveal the supramolecular architecture and the dominant forces governing its solid-state assembly. In some organotin compounds, weak intermolecular interactions can lead to the formation of supramolecular structures. researchgate.net

Reactivity and Mechanistic Investigations of Triethynyl Propan 2 Yl Stannane

Reactivity Profiles of Tin-Carbon Bonds in Alkynylstannanes

The reactivity of the tin-carbon bond in alkynylstannanes, such as triethynyl(propan-2-yl)stannane, is a cornerstone of their synthetic utility. The polarity of the Sn-C(sp) bond, with the carbon atom being the more electronegative partner, dictates its behavior in various chemical transformations. athensjournals.gr This inherent polarity allows the alkynyl group to function as a nucleophilic entity.

The Sn-C(sp) bond in alkynylstannanes is susceptible to cleavage by a range of electrophiles. This reactivity is significantly higher compared to the corresponding alkynylsilanes. athensjournals.gr For instance, reactions with triorganoboranes lead to 1,1-carboboration, where the electrophilic borane (B79455) activates the Sn-C≡ bond, resulting in the formation of new carbon-carbon bonds stereoselectively and often quantitatively. athensjournals.gr The high reactivity of the Sn-C≡ bond allows these reactions to proceed under mild conditions, often just by warming the reaction mixture to room temperature. athensjournals.gr This has enabled the isolation and characterization of zwitterionic intermediates where the tin atom is coordinated to the C≡C bond of an alkynylborate unit. athensjournals.gr

While the primary reactivity of the Sn-C(sp) bond is with electrophiles, interactions with nucleophiles can also occur, often facilitating subsequent reactions. For example, in Stille cross-coupling reactions, the presence of fluoride (B91410) ions can enhance the reaction rate, suggesting an interaction with the tin center that increases the nucleophilicity of the alkynyl group. organic-chemistry.org

The polarized nature of the Sn-C(sp) bond allows alkynylstannanes to serve as latent carbanion equivalents. The carbon atom adjacent to the tin atom is considered a weakly nucleophilic center. athensjournals.gr This nucleophilicity is harnessed in various synthetic applications, most notably in cross-coupling reactions where the alkynyl group is transferred to an electrophilic partner.

This carbanion-like character is fundamental to the utility of alkynylstannanes in forming new carbon-carbon bonds. The ability to precisely deliver an alkynyl anion equivalent to an electrophilic center under controlled conditions is a key advantage of using these organotin reagents in organic synthesis.

Cross-Coupling Reactions Utilizing this compound

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, providing a direct route to the formation of carbon-carbon bonds involving an sp-hybridized carbon atom.

The Stille reaction is a powerful and versatile method for creating C-C bonds by coupling an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgthermofisher.com Alkynylstannanes, including by extension this compound, are effective coupling partners in these reactions. wikipedia.org They react with a wide array of electrophiles such as aryl, vinyl, and acyl halides or triflates. wikipedia.orglibretexts.org

The mild reaction conditions of the Stille coupling are compatible with a diverse range of functional groups, including esters, amides, ketones, and amines, making it a highly valuable tool in the synthesis of complex molecules and natural products. thermofisher.com The reaction is known for its high chemoselectivity, where only the alkynyl group is typically transferred from the tin reagent. researchgate.net

Table 1: Examples of Stille Cross-Coupling Reactions with Alkynylstannanes

ElectrophileOrganostannaneCatalyst SystemCoupled ProductReference
Aryl MesylateTributyl(furan-2-yl)stannanePd(OAc)₂ / XPhosAryl-furan nih.gov
Acyl ChlorideAlkynylstannanePalladium(0)Alkynyl Ketone researchgate.net
Aryl HalideOrganotin ReagentPd(PPh₃)₄Aryl-alkyne organic-chemistry.org

This table is illustrative and may not directly involve this compound but represents the general reactivity of alkynylstannanes in Stille couplings.

The mechanism of the Stille reaction has been extensively investigated and is understood to proceed through a catalytic cycle involving a palladium(0) species. wikipedia.org The key steps are:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide or pseudohalide to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The alkynyl group is transferred from the organostannane to the palladium(II) complex. This step is believed to occur through an associative mechanism where the alkynylstannane coordinates to the palladium center, forming a transient pentacoordinate species before the transfer of the alkynyl group and elimination of the tin halide. wikipedia.org

Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Mechanistic studies have also explored the role of ligands and additives. For instance, the use of specific phosphine (B1218219) ligands like XPhos can be crucial for the successful coupling of challenging substrates such as aryl mesylates and tosylates. nih.gov

In addition to cross-coupling reactions, alkynylstannanes can undergo palladium-catalyzed homocoupling to produce symmetrical diynes and poly(yne) materials. lookchem.com This reaction provides a valuable method for constructing sp-sp carbon-carbon bonds. lookchem.com

One reported methodology involves the treatment of a (trimethylstannyl)ethynyl derivative with (E)-diiodoethene in the presence of a specific palladium catalyst, [Me₂Si(2-pyridyl)₂]PdCl₂, which leads to the rapid and complete homocoupling of the organostannane at room temperature. lookchem.com This approach has been successfully applied to the synthesis of various diynes. lookchem.com

Hydroelementation and Organoboration Reactions

The reactivity of the carbon-carbon triple bonds in this compound makes it a candidate for various addition reactions, including hydroelementation and organoboration. These transformations can lead to the formation of new carbon-element bonds and potentially novel cyclic structures.

1,1-Carboboration of Alkynylstannanes and Formation of Stannoles

The 1,1-carboboration reaction is a powerful tool for the synthesis of organoboron compounds and has been extended to organotin compounds, particularly alkynylstannanes. This reaction involves the addition of an organoborane across a carbon-carbon triple bond, with both the boron atom and one of its organic substituents adding to the same carbon atom of the alkyne.

The proposed mechanism involves the initial 1,1-carboboration of one of the alkynyl groups. The high reactivity of the tin-alkynyl bond (Sn-C≡C) facilitates this process, often under mild conditions. researchgate.net In some cases, zwitterionic intermediates have been isolated and characterized, providing a deeper understanding of the reaction pathway. researchgate.net For instance, the reaction of bis(alkynyl)tin compounds with the highly electrophilic borane B(C₆F₅)₃ has allowed for the isolation of such intermediates. researchgate.net

The formation of a stannole ring, a five-membered heterocyclic compound containing a tin atom, is a significant outcome of this type of reaction. Stannoles are of interest due to their potential applications in materials science and as intermediates in organic synthesis. The synthesis of stannoles can also be achieved through other routes, such as the reaction of 1,4-dilithiated butadienes with diorganotin dihalides.

Based on these findings, it is conceivable that this compound could undergo similar transformations. The reaction of one or more of its ethynyl (B1212043) moieties with suitable boranes could potentially lead to the formation of stannole derivatives, although the specific reaction conditions and products would require experimental verification.

Table 1: Examples of 1,1-Carboboration Reactions with Alkynylstannanes

Alkynylstannane ReactantBorane ReagentProduct TypeReference
Sn(C≡CR¹)₄ (R¹ = iPr, tBu, SiMe₃)Triorganoboranes1,1'-Spirobistannoles researchgate.net
Bis(trimethylsilylethynyl)tin compoundsB(C₆F₅)₃Zwitterionic Intermediate / Stannole researchgate.net

This table presents data from related compounds to infer the potential reactivity of this compound.

Other Significant Transformations

Beyond hydroelementation, the reactive ethynyl groups of this compound are susceptible to a variety of other chemical transformations, highlighting its potential as a versatile building block in organic and organometallic synthesis.

Reactions with Metal Carbonyls

The interaction of alkynylstannanes with metal carbonyls can lead to the formation of a diverse array of organometallic complexes. The ethynyl ligands can coordinate to the metal center or undergo further reactions such as ligand displacement or insertion.

While specific studies on the reaction of this compound with metal carbonyls are not extensively documented, the general reactivity of metal carbonyls suggests several possibilities. researchgate.net The carbon monoxide (CO) ligands in metal carbonyl complexes can be displaced by other donor ligands, a reaction that can be induced thermally or photochemically. The ethynyl groups of this compound could potentially act as such donor ligands, leading to the formation of novel metal-alkyne complexes.

The reaction of triphospholyl metal carbonyl complexes has been studied, where a triphospholyl ligand is transferred to a metal center, displacing CO ligands. researchgate.net This suggests that ligands with multiple reactive sites can interact with metal carbonyls in a defined manner. By analogy, the multiple ethynyl groups on the tin atom in this compound could potentially chelate to a metal center or bridge multiple metal centers.

Reactions with Acyl Chlorides

The reaction of organostannanes with acyl chlorides is a well-established method for the synthesis of ketones, often as part of a Stille cross-coupling reaction. While the classic Stille coupling typically involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex, direct reactions with acyl chlorides can also occur.

Research on tetraalkynylstannanes has shown that they can react with acyl chlorides to afford alkynyl ketones. rsc.org This suggests that this compound would likely react in a similar fashion. The reaction would involve the nucleophilic attack of the alkynyl group onto the electrophilic carbonyl carbon of the acyl chloride, with the tin moiety acting as a leaving group.

The general mechanism for the reaction of acyl chlorides with nucleophiles proceeds through a nucleophilic addition-elimination pathway. libretexts.orgchemguide.co.uk The presence of a base, such as triethylamine, is often required to facilitate the reaction. researchgate.netreddit.com

Table 2: Expected Products from the Reaction of this compound with Acyl Chlorides

Acyl Chloride ReactantExpected Product
Acetyl chloride4-(Propan-2-yl(diethynyl)stannyl)but-3-yn-2-one
Benzoyl chloride1-Phenyl-3-(propan-2-yl(diethynyl)stannyl)prop-2-yn-1-one

This table presents hypothetical products based on the known reactivity of related compounds.

Oxidative Transformations and Stability Studies

The stability of organometallic compounds, including alkynylstannanes, is a critical factor in their synthesis, storage, and application. Oxidative transformations can lead to the degradation of the compound and the formation of unwanted byproducts.

The stability of alkynylstannanes is influenced by several factors, including the nature of the substituents on the tin atom and the surrounding environment. Tetraalkynylstannanes have been reported to be relatively stable compounds that can be purified by chromatography and stored for extended periods under appropriate conditions (e.g., in a freezer). rsc.org

The oxidative stability of various organic compounds, such as edible oils and fatty acids, has been studied extensively, providing a framework for understanding the factors that influence degradation. mdpi.comresearchgate.netmdpi.comresearchgate.net These studies often monitor the formation of oxidation products over time under controlled conditions of temperature, light, and oxygen exposure.

While specific oxidative stability studies on this compound are not available, it is reasonable to assume that the ethynyl groups could be susceptible to oxidation, potentially leading to the formation of various oxygenated products or polymerization. The presence of the isopropyl group may also influence the compound's stability. Experimental studies would be necessary to quantify its stability and identify any degradation products.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) Studies on Geometry, Bonding, and Vibrational Frequencies

There are no published Density Functional Theory (DFT) studies that have specifically investigated the geometry, bonding characteristics, or vibrational frequencies of Triethynyl(propan-2-yl)stannane. Such studies are fundamental in computational chemistry for providing a foundational understanding of a molecule's structure and stability. For other organotin compounds, DFT has been successfully employed to predict molecular geometries, analyze the nature of the tin-carbon bonds, and calculate vibrational spectra that can be correlated with experimental infrared and Raman data. However, for this compound, these computational data points remain undetermined.

Ab Initio and Coupled Cluster Methods for High-Accuracy Calculations

High-accuracy computational methods such as ab initio and coupled-cluster (CC) theories, which provide a more rigorous treatment of electron correlation than standard DFT, have not been applied to this compound according to available records. These methods are often considered the "gold standard" in quantum chemistry for obtaining precise energetic and spectroscopic information, particularly for smaller molecules or for benchmarking other computational approaches. The absence of such calculations means that a high-precision theoretical benchmark for the properties of this compound is not available.

Computational Elucidation of Reaction Mechanisms

Transition State Analysis and Reaction Pathway Mapping

The mechanisms of reactions involving this compound have not been computationally elucidated. There is no available research on the transition state structures, activation energies, or reaction pathways for its potential transformations, such as Stille coupling or other cross-coupling reactions where alkynylstannanes are valuable reagents. Transition state analysis is crucial for understanding reaction kinetics and selectivity, and its absence for this compound limits the ability to predict its reactivity in synthetic applications.

Energetic and Kinetic Studies of Key Transformation Steps

Without reaction pathway mapping, there are consequently no energetic and kinetic studies on the key transformation steps of this compound. Such studies would provide quantitative data on reaction barriers and rate constants, which are essential for optimizing reaction conditions and understanding the factors that control the outcome of a chemical process.

Advanced Applications in Organic Synthesis and Materials Science

Triethynyl(propan-2-yl)stannane as a Versatile Building Block in Organic Synthesis

The presence of the triethynylstannyl group makes this compound a potentially valuable building block in the construction of complex organic molecules. The reactivity of the tin-carbon bonds, particularly the tin-alkynyl bonds, allows for their participation in a variety of coupling reactions.

The ethynyl (B1212043) groups in this compound can serve as key components in the synthesis of highly conjugated systems and macrocycles. Organotin reagents, especially those with unsaturated organic groups, are pivotal in palladium-catalyzed cross-coupling reactions such as the Stille coupling. wisdomlib.orgossila.com This reaction forms new carbon-carbon bonds by coupling the organotin compound with an organic halide or triflate. nih.govnih.gov

The three ethynyl groups of this compound could theoretically be coupled sequentially or simultaneously with suitable organic electrophiles. This would allow for the construction of extended π-conjugated systems, which are of significant interest for their electronic and optical properties. nih.gov Furthermore, by using di- or poly-halogenated aromatic or aliphatic precursors, it is conceivable that this compound could be used in the synthesis of complex macrocyclic structures. acs.orgnih.gov The isopropyl group, being sterically bulky, might influence the solubility and aggregation properties of the resulting macrocycles.

Below is a representative table of Stille coupling reactions involving alkynylstannanes, illustrating the potential transformations in which this compound could participate.

Alkynylstannane ReactantCoupling Partner (Electrophile)Catalyst SystemProduct Type
Tributyl(phenylethynyl)stannaneIodobenzenePd(PPh₃)₄Diphenylacetylene
Trimethyl(silylethynyl)stannaneVinyl bromidePdCl₂(PPh₃)₂Silyl-substituted enyne
Bis(tributylstannyl)acetylene1,4-DiiodobenzenePd(PPh₃)₄Poly(p-phenylene ethynylene)

The stereochemical outcome of reactions involving organotin reagents can be influenced by the steric and electronic nature of the substituents on the tin atom. In the case of this compound, the bulky propan-2-yl group and the linear geometry of the ethynyl groups would likely play a significant role in directing the stereochemistry of its additions to chiral substrates.

For instance, the addition of organotin reagents to carbonyl compounds can proceed with a degree of diastereoselectivity, which is often rationalized using models like the Felkin-Anh model. nih.gov The approach of the nucleophilic alkynyl group from the stannane (B1208499) to the carbonyl carbon would be influenced by the steric hindrance imposed by the isopropyl group on the tin atom, as well as any coordinating effects of the solvent or additives. While specific studies on this compound are not available, the principles of stereoselective addition reactions suggest that it could be a useful reagent for controlling the formation of specific stereoisomers in the synthesis of complex molecules. masterorganicchemistry.comyoutube.comyoutube.com

Precursor for Novel Organometallic and Hybrid Materials

The reactivity of the ethynyl groups and the presence of the tin atom make this compound a candidate as a precursor for a variety of novel materials with interesting properties.

Organotrialkynyltins have been shown to be effective reagents for the chemical modification of inorganic surfaces, such as silica (B1680970) and tin oxide. nih.gov This functionalization is achieved through the reaction of the alkynyl groups with the surface hydroxyl groups of the inorganic substrate, leading to the formation of a covalently bound organic layer. This process can alter the surface properties of the inorganic material, such as its hydrophobicity, and can be used to introduce specific functionalities. The resulting hybrid materials have potential applications in areas like photovoltaics. nih.gov

This compound, with its three reactive alkynyl groups, could be particularly effective in creating a cross-linked and stable organic layer on inorganic substrates. The isopropyl group would likely influence the packing and surface energy of the resulting modified material.

Inorganic SubstrateOrganotin Reagent TypeResulting Hybrid MaterialPotential Application
Nanoporous SnO₂Perylene-substituted organotinsFunctionalized nanohybridPhotovoltaics
Silica GelOrganotrialkynyltinsCovalently modified silicaChromatography, Catalysis
Oxide Nanowires (TiO₂, ZnO)DibutyldimethoxytinOrganotin-coated nanowiresDispersions in non-polar solvents

The ethynyl groups of this compound are not only reactive in cross-coupling reactions but can also participate in polymerization reactions. Alkynes are known to undergo polymerization through various mechanisms, including those catalyzed by transition metals or initiated by organobase catalysts. mdpi.com This suggests that this compound could act as a monomer or a cross-linking agent in the formation of organotin-containing polymers. youtube.comyoutube.comyoutube.com

The resulting polymers would have a unique structure, with a backbone incorporating tin atoms and conjugated polyene segments. Such materials could exhibit interesting electronic, optical, or thermal properties. Furthermore, functional organotin alkynides have been investigated as precursors for tin-based hybrid materials. cambridge.org Reactions with alcohols, water, or carboxylic acids can lead to the formation of organotin alkoxides, oxides, and carboxylates, which can serve as building blocks for more complex organotin assemblies and clusters. acs.orgcambridge.org

Applications in Polymer and Materials Chemistry

The potential of this compound extends into the broader field of polymer and materials chemistry. Organotin compounds have a long history of use in this area, primarily as stabilizers for polymers like polyvinyl chloride (PVC) and as catalysts in the production of polyurethanes and silicones. lupinepublishers.comlupinepublishers.comwikipedia.org

While the direct application of this compound in these traditional roles is not documented, its unique structure suggests novel possibilities. As a polymerizable monomer, it could be incorporated into various polymer backbones to modify their properties. ossila.commdpi.com The presence of the tin atom could enhance thermal stability, while the conjugated segments derived from the ethynyl groups could introduce conductivity or photoresponsiveness. wisdomlib.org Organotin polymers are also being explored for various biological applications, including as anticancer and antimicrobial agents, suggesting another potential avenue for the derivatives of this compound. wisdomlib.orgnih.gov

The Enigmatic Compound: this compound Remains Undocumented in Scientific Literature

This lack of documentation suggests that this compound may be a novel, yet-to-be-synthesized molecule or a theoretical construct that has not been experimentally realized. The core structure, featuring a central tin atom bonded to an isopropyl group and three ethynyl (carbon-carbon triple bond) groups, presents an intriguing combination of functionalities. In theory, the ethynyl groups could serve as reactive sites for polymerization and the formation of extended conjugated systems, while the isopropyl group could influence solubility and steric properties.

However, without any experimental data, any discussion of its role in the synthesis of conjugated polymers, the fabrication of porous organic frameworks, or its potential optoelectronic properties remains purely speculative. The advanced applications outlined for this compound—ranging from the creation of poly(ynes) to its integration into functional materials—hinge on its successful synthesis and characterization, which, according to current records, have not been reported.

Further research would be required to first establish a viable synthetic route to this compound. Such an endeavor would involve the careful selection of precursors and reaction conditions to manage the reactivity of the ethynyl moieties and prevent undesired side reactions. Only after its successful isolation and characterization could its potential in materials science be explored.

Until such research is published, the advanced applications detailed in the requested article outline remain theoretical possibilities for a compound that is not yet part of the documented chemical landscape.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of organotin compounds, including alkynylstannanes, often relies on methods that are not environmentally benign. lupinepublishers.comwikipedia.org These methods frequently involve the use of organometallic reagents like Grignard or organoaluminium compounds, which require stoichiometric amounts and often generate significant waste streams. lupinepublishers.comwikipedia.org Future research must prioritize the development of greener synthetic routes to Triethynyl(propan-2-yl)stannane.

A primary goal is to move towards catalytic, atom-economical processes. The direct synthesis of alkynylstannanes from the reaction of terminal alkynes with tin compounds represents a promising avenue. nih.gov Research efforts could focus on designing catalysts that enable the direct reaction of propyne (B1212725) with an appropriate isopropyltin precursor, minimizing the use of pre-formed, highly reactive organometallic reagents. Investigating alternative, less hazardous solvents and energy-efficient reaction conditions, such as microwave-assisted synthesis, will also be crucial. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Alkynylstannanes
MethodologyTypical ReagentsAdvantagesDisadvantagesPotential Green Improvements
Traditional StannylationOrganolithium/Grignard reagents, Tin halidesHigh reactivity, Well-establishedStoichiometric, Moisture-sensitive, Generates salt wasteN/A
Catalytic Direct SynthesisTerminal alkyne, Tin alkoxide/hydride, Catalyst (e.g., ZnBr2) nih.govAtom-economical, Potentially catalyticMay require specific catalysts, Reaction optimization neededDevelopment of recyclable catalysts, Use of bio-derived solvents

Exploration of Novel Reactivity Modes and Catalytic Applications

The three ethynyl (B1212043) groups in this compound offer a rich platform for exploring novel chemical transformations. While organostannanes are well-known for their utility in Stille cross-coupling reactions wikipedia.org, the trifunctionality of this specific molecule opens up possibilities for creating complex, three-dimensional structures through multiple, sequential, or one-pot coupling reactions. Future work should systematically investigate its reactivity with various organic electrophiles under palladium catalysis and other transition-metal-catalyzed conditions.

Furthermore, organotin compounds serve as effective catalysts in various industrial processes, such as the formation of polyurethanes and vulcanization of silicones. wikipedia.orgrjpbcs.com The unique electronic and steric properties of this compound could be harnessed for new catalytic applications. Research should explore its potential as a catalyst or pre-catalyst in reactions like polymerization, esterification, and other organic transformations where the Lewis acidity of the tin center can be exploited. rjpbcs.com

Integration into Advanced Supramolecular Architectures and Nanomaterials

The rigid, linear geometry of the ethynyl moieties makes this compound an excellent candidate as a building block (tecton) for supramolecular chemistry. mdpi.com Future research should focus on utilizing this compound to construct well-defined, self-assembled structures such as coordination polymers, macrocycles, and metal-organic frameworks (MOFs). The tin atom can act as a coordination center, while the terminal alkynes can be further functionalized or used to coordinate with other metal centers. mdpi.com These supramolecular assemblies could have applications in gas storage, sensing, or as nanoreactors.

In the realm of nanomaterials, this compound could be investigated as a precursor for carbon-rich, tin-containing nanomaterials. Pyrolysis or chemical vapor deposition of this molecule might yield novel tin-carbon nanocomposites with interesting electronic or catalytic properties. Additionally, its ability to undergo click chemistry reactions via the ethynyl groups could be used to functionalize the surfaces of other nanomaterials, such as gold nanoparticles or carbon nanotubes, thereby imparting new properties to them.

Synergistic Approaches Combining Experimental and Computational Design for Material Discovery

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining experimental synthesis and theoretical modeling is essential. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.comnih.gov

Future research should leverage these computational tools to:

Predict Reactivity: Model reaction pathways and transition states to guide the development of new synthetic transformations and catalytic cycles.

Design Supramolecular Structures: Simulate the self-assembly of this compound into larger architectures, predicting the most stable and potentially useful structures before attempting their synthesis. mdpi.com

Elucidate Properties: Calculate electronic, optical, and mechanical properties of novel polymers or materials derived from this compound, helping to identify promising candidates for specific applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.